molecular formula C7H9ClN2O B2393221 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride CAS No. 1354940-75-2

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride

Cat. No.: B2393221
CAS No.: 1354940-75-2
M. Wt: 172.61
InChI Key: LSTSYQROBHAOKP-UHFFFAOYSA-N
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Description

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride is a heterocyclic compound with a molecular formula of C₇H₉ClN₂O and a molecular weight of 172.61 g/mol . This compound is known for its unique structure, which includes a pyridine ring fused with an oxazine ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Safety and Hazards

The safety information for 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride indicates that it is a combustible solid . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary targets of 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound contains a pyrido[4,3-b][1,4]oxazine motif, which is a structural feature found in several bioactive molecules . This suggests that the compound may interact with its targets in a similar manner to these molecules.

Biochemical Pathways

The biochemical pathways affected by this compound are currently under investigation. Given the structural similarity to other bioactive molecules, it is possible that this compound may affect similar pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of hydrochloric acid, leading to the formation of the desired oxazine ring . The reaction is usually carried out at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistency and reproducibility in the final product.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-2-8-5-6-7(1)10-4-3-9-6;/h1-2,5,9H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTSYQROBHAOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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